4-Bromobutyryl chloride

Catalog No.
S662079
CAS No.
927-58-2
M.F
C4H6BrClO
M. Wt
185.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobutyryl chloride

CAS Number

927-58-2

Product Name

4-Bromobutyryl chloride

IUPAC Name

4-bromobutanoyl chloride

Molecular Formula

C4H6BrClO

Molecular Weight

185.45 g/mol

InChI

InChI=1S/C4H6BrClO/c5-3-1-2-4(6)7/h1-3H2

InChI Key

LRTRXDSAJLSRTG-UHFFFAOYSA-N

SMILES

C(CC(=O)Cl)CBr

Synonyms

4-Bromobutanoic Acid Chloride; 4-Bromobutanoyl Chloride; 4-Bromobutyroylic Chloride; γ-Bromobutyryl Chloride; ω-Bromobutanoyl Chloride

Canonical SMILES

C(CC(=O)Cl)CBr

Precursor for Carolic Acid Synthesis:

4-Bromobutyryl chloride is primarily used as a precursor for the synthesis of carolic acid. Carolic acid is a naturally occurring secondary metabolite found in plants like Carthamus tinctorius (safflower) and Calendula officinalis (marigold) []. This specific application involves reacting 4-bromobutyryl chloride with ethoxymagnesiomalonic ester through a multi-step process [].

Intermediate in Organic Synthesis:

Beyond its role in carolic acid production, 4-bromobutyryl chloride functions as a versatile intermediate in various organic synthesis endeavors. Its acyl chloride functionality allows it to participate in numerous nucleophilic substitution reactions to introduce a four-carbon chain with a terminal bromine group into the target molecule []. This versatility makes it valuable for the synthesis of diverse organic compounds with potential applications in various fields, including pharmaceuticals and material science.

Additional Research Applications:

While less common, 4-bromobutyryl chloride might find applications in other research areas. Some studies have explored its potential as a labeling agent in protein structure determination []. However, further research is needed to fully establish its efficacy and widespread adoption in this field.

4-Bromobutyryl chloride is an organic compound with the molecular formula C4H6BrClO\text{C}_4\text{H}_6\text{BrClO} and a CAS number of 927-58-2. It is a colorless to pale yellow liquid characterized by its pungent odor. This compound is classified as an acyl chloride, which means it contains a carbonyl group (C=O\text{C}=\text{O}) bonded to a chlorine atom. The presence of the bromine atom at the fourth carbon position of the butyryl group distinguishes it from other acyl chlorides.

4-Bromobutyryl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Data on the specific toxicity of 4-Bromobutyryl chloride is limited. However, due to the presence of acyl chloride functionality, it is likely to be corrosive and irritating to skin and eyes [].
  • Flammability: Information on flammability is not readily available, but it is advisable to handle the compound away from heat and ignition sources.
  • Reactivity: 4-Bromobutyryl chloride reacts readily with water, releasing hydrochloric acid (HCl) fumes, which are corrosive and irritating to the respiratory system [].

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 4-Bromobutyryl chloride.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling the compound.
  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Typical of acyl chlorides, including:

  • Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
  • Formation of Carolic Acid: It can react with ethoxymagnesiomalonic ester to synthesize carolic acid, showcasing its utility in organic synthesis .
  • Hydrolysis: In the presence of water, it hydrolyzes to form 4-bromobutyric acid and hydrochloric acid, which can be vigorous and exothermic .

4-Bromobutyryl chloride can be synthesized through various methods:

  • Bromination of Butyric Acid: This involves the bromination of butyric acid followed by chlorination.
  • Reaction of Butyryl Chloride with Bromine: Butyryl chloride can be reacted with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
  • Using Thionyl Chloride: Another method involves reacting 4-bromobutyric acid with thionyl chloride, leading to the formation of 4-bromobutyryl chloride .

4-Bromobutyryl chloride serves multiple purposes in chemical synthesis:

  • Precursor for Carolic Acid: It is primarily used as a precursor in organic synthesis, particularly for producing carolic acid .
  • Intermediate in Pharmaceutical Synthesis: Its reactive nature makes it valuable for synthesizing various pharmaceutical compounds.
  • Chemical Reagent: It acts as a reagent in organic reactions requiring acylation.

Purity

95%

XLogP3

1.8

Boiling Point

101 °C37 mm Hg

Density

1.60 g/mL at 20 °C

Appearance

clear colorless to slightly yellow

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

927-58-2

Wikipedia

4-Bromobutyryl chloride

General Manufacturing Information

Butanoyl chloride, 4-bromo-: ACTIVE

Dates

Modify: 2023-08-15
1. Ha, T.H., et al.: B. Kor. Chem. Soc., 34, 549 (2013); Kutty, S.K., et al.: J. Med. Chem., 56, 9517 (2013)

2. Gelman, F., Lewis, K. & Klibanov, A.M. Drastically lowering the titer of waterborne bacteriophage PRD1 by exposure to immobilized hydrophobic polycations. Biotechnology Letters 26, 1695–1700 (2004).

Explore Compound Types